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Hexakis(thiourea)dicopper dichloride Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
slow evaporation growth technique for hexakis(thiourea)dicopper dichloride
slow evaporation growth technique for hexakis(thiourea)dicopper dichloride
Advanced Protocol and Mechanistic Insights: Slow Evaporation Growth of Hexakis(thiourea)dicopper(I) Dichloride
Executive Summary
Hexakis(thiourea)dicopper(I) dichloride dihydrate, formulated as[Cu₂(tu)₆]Cl₂·2H₂O (where tu = thiourea), is a critical organometallic coordination complex. It serves as a highly efficient single-source precursor for the deposition of copper sulfide (CuS) thin films via spray pyrolysis[1] and exhibits significant non-linear optical (NLO) properties. Growing high-quality single crystals of this complex requires precise control over the thermodynamic parameters of the solution. The slow evaporation technique is the method of choice, providing the isothermal supersaturation necessary to yield defect-free, well-faceted crystals.
Mechanistic Principles & Chemical Causality (E-E-A-T)
1.1 In Situ Redox-Driven Complexation The synthesis of [Cu₂(tu)₆]Cl₂·2H₂O relies on the dual nature of thiourea as both a reducing agent and a stabilizing ligand. When Copper(II) chloride is introduced to an aqueous solution of thiourea, Cu(II) is spontaneously reduced to Cu(I)[2]. This reduction is thermodynamically driven by the oxidation of a portion of the thiourea into formamidine disulfide (α,α'-dithiobisformamidinium dichloride)[2]. Causality: Cu(II) is a d⁹ transition metal system, which is typically colored (blue/green) and paramagnetic. Upon reduction, it becomes a d¹⁰ Cu(I) system, which is colorless and diamagnetic. This provides a self-validating visual checkpoint during the synthesis workflow.
1.2 Structural Coordination The resulting complex is a binuclear cluster: bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate[2]. The structural diversity of copper(I) thiourea complexes is highly dependent on the ligand-to-metal stoichiometric ratio[3]. To isolate the hexakis-coordinated dimer, a molar ratio of 1:4 (Cu:tu) is strictly employed to ensure complete reduction and provide sufficient terminal and bridging ligands.
1.3 Thermodynamics of Slow Evaporation Unlike rapid cooling or anti-solvent precipitation, slow evaporation operates under near-equilibrium isothermal conditions. By allowing the solvent to evaporate at a controlled rate, the solution slowly crosses the solubility curve into the metastable zone. This gradual increase in supersaturation favors the growth of a few robust nucleation centers rather than a shower of microcrystals, minimizing lattice strain and solvent inclusions.
Workflow Visualization
Fig 1: Workflow for slow evaporation growth of hexakis(thiourea)dicopper(I) dichloride crystals.
Quantitative Data & Physicochemical Properties
Summarized below are the key crystallographic and physicochemical properties of the synthesized complex based on literature standards:
| Property | Description / Value |
| Chemical Formula | [Cu₂(tu)₆]Cl₂·2H₂O |
| IUPAC Nomenclature | Bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate |
| Oxidation State of Copper | +1 (d¹⁰ electron configuration) |
| Coordination Geometry | Binuclear cluster with bridging and terminal thiourea ligands |
| Role of Thiourea | Reducing agent & neutral S-donor ligand |
| Primary Byproduct | α,α'-dithiobisformamidinium dichloride ([SC(NH₂)₂]₂Cl₂) |
| Applications | Single-source precursor for CuS thin films[1], NLO materials |
Experimental Protocol: Step-by-Step Methodology
Self-Validating System: This protocol is designed with built-in visual and physical checkpoints to ensure trustworthiness and reproducibility.
Materials Required:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O, Analytical Grade)
-
Thiourea (CH₄N₂S, Analytical Grade)
-
Deionized (DI) water (Resistivity > 18.2 MΩ·cm)
-
Ice-cold Ethanol (for washing)
Step 1: Precursor Preparation
-
Solution A (Metal Precursor): Dissolve 10 mmol of CuCl₂·2H₂O in 25 mL of DI water. The solution will exhibit a characteristic bright blue-green color.
-
Solution B (Ligand & Reductant): Dissolve 40 mmol of thiourea in 50 mL of DI water.
-
Causality: A 1:4 molar ratio is strictly required to account for the thiourea consumed during the reduction of Cu(II) to Cu(I) and to provide the 6 equivalents needed for the binuclear complex[3].
-
Step 2: Redox and Complexation Reaction
-
Place Solution B on a magnetic stirrer at room temperature (25 °C).
-
Add Solution A dropwise to Solution B under continuous, moderate stirring (300 rpm).
-
Self-Validation Checkpoint 1: As the Cu(II) solution contacts the thiourea, a transient dark/brown coloration may appear, which rapidly dissipates. The final mixture must turn completely clear and colorless. A colorless solution confirms the complete reduction of Cu(II) (d⁹) to Cu(I) (d¹⁰)[2].
Step 3: Filtration and Purification
-
Stir the colorless solution for an additional 2 hours to ensure thermodynamic equilibration of the coordination complex.
-
Filter the solution through a 0.22 μm PTFE syringe filter or fine filter paper into a clean, dust-free crystallizing dish.
-
Causality: Filtration removes any trace insoluble impurities or precipitated formamidine disulfide byproducts[2], which would otherwise act as heterogeneous nucleation sites and cause unwanted polycrystalline growth.
Step 4: Slow Evaporation Setup
-
Cover the crystallizing dish with a perforated polymer film (e.g., Parafilm with 5-10 pinholes).
-
Causality: The pinholes restrict the vapor pressure escape rate, ensuring the evaporation is extremely slow. This maintains the solution within the metastable zone width (MZW) for optimal single-crystal growth.
-
-
Place the dish in a dark, vibration-free incubator maintained isothermally at 25 °C.
Step 5: Harvesting and Washing
-
Monitor the solution visually every 3-4 days. Do not disturb or agitate the dish.
-
Self-Validation Checkpoint 2: After 14-21 days, highly transparent, well-faceted crystals of [Cu₂(tu)₆]Cl₂·2H₂O will precipitate at the bottom of the dish.
-
Carefully decant the mother liquor. Extract the crystals using Teflon-coated tweezers.
-
Wash the crystals briefly with ice-cold ethanol to remove any residual mother liquor or unreacted thiourea without dissolving the complex.
-
Dry the crystals under a gentle stream of nitrogen gas or in a vacuum desiccator.
References
-
Thermal decomposition of thiourea complexes of Cu(I), Zn(II), and Sn(II) chlorides as precursors for the spray pyrolysis deposition of sulfide thin films Source: ResearchGate URL:1
-
Synthesis, vibrational spectra and X-ray structures of copper(I) thiourea complexes Source: mtak.hu URL:2
-
Crystal Structures and Vibrational Spectroscopy of Copper(I) Thiourea Complexes | Inorganic Chemistry Source: ACS Publications URL:3
Sources
Comprehensive Application Note: Hexakis(thiourea)dicopper(I) Dichloride in Nonlinear Optics and Optoelectronics
Comprehensive Application Note: Hexakis(thiourea)dicopper(I) Dichloride in Nonlinear Optics and Optoelectronics
Target Audience: Researchers, Materials Scientists, and Optoelectronics Engineers Content Focus: Mechanistic principles, quantitative data, and validated experimental protocols for synthesizing and applying [Cu2(tu)6]Cl2 in nonlinear optical (NLO) systems.
Introduction & Mechanistic Overview
Hexakis(thiourea)dicopper(I) dichloride—formally represented as [Cu2(tu)6]Cl2—is a prominent semi-organic coordination complex that bridges the gap between highly polarizable organic molecules and mechanically robust inorganic metal centers[1][2]. In the rapidly advancing field of nonlinear optics (NLO), materials that can efficiently modulate light (e.g., optical switching, frequency conversion, and harmonic generation) are in high demand.
The Causality of NLO Activity
The robust NLO response of [Cu2(tu)6]Cl2 is fundamentally driven by its unique coordination chemistry. The copper center exists in a soft Lewis acid Cu(I) state, coordinated by thiourea (tu) acting as a soft Lewis base through its sulfur donor atom[2][3].
-
Charge Transfer Dynamics: The complex exhibits intense Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT)[4]. The extensive π -electron delocalization within the thiourea network facilitates rapid electron mobility.
-
Macroscopic Polarizability: When subjected to high-intensity coherent light (like a laser), this highly conjugated electron system undergoes massive asymmetric polarization, yielding a large third-order nonlinear optical susceptibility ( χ(3) )[2][4].
-
Dual Utility: Beyond its direct use as a bulk NLO crystal, [Cu2(tu)6]Cl2 serves as a highly stable "molecular ink" precursor. When dissolved in aprotic solvents like DMSO, it acts as a template for depositing plasmonic copper sulfide (CuS) and kesterite (CZTS) thin films, which exhibit profound self-focusing and saturable absorption properties[3][5].
Mechanistic pathway of charge transfer driving NLO properties in Cu(I)-thiourea complexes.
Quantitative Physicochemical & Optical Properties
To successfully integrate [Cu2(tu)6]Cl2 and its derived thin films into optoelectronic devices, understanding its baseline optical metrics is critical. The table below summarizes the validated parameters for these systems[3][5][6].
| Property | Typical Value / Characteristic | Significance for NLO Applications |
| UV Cut-off Wavelength | ~245 nm – 300 nm | Enables high-power frequency conversion without UV degradation or thermal damage. |
| Band Gap Energy | 1.98 eV – 2.60 eV | Wide bandgap ensures high optical transmittance in the visible and near-IR regions. |
| Non-linear Refractive Index ( n2 ) | +2.14×10−8 cm2/W | A positive value indicates strong self-focusing capabilities, acting as a dynamic convex lens. |
| Third-Order Susceptibility ( χ(3) ) | ∼7.97×10−7 esu | High third-order nonlinearity, making it highly suitable for ultrafast optical switching. |
| Coordination Geometry | Monoclinic ( C2/c ) | The extensive hydrogen-bonding network enhances thermal stability and dipole alignment. |
Experimental Protocols
Protocol 1: Synthesis and Crystal Growth of[Cu2(tu)6]Cl2
Objective: To synthesize high-optical-quality [Cu2(tu)6]Cl2 single crystals suitable for direct NLO characterization.
-
Precursor Preparation: Dissolve analytical grade Copper(II) chloride dihydrate (CuCl2·2H2O) and Thiourea (NH2CSNH2) in deionized water at a molar ratio of 1:4 to 1:6[2][7].
-
Causality Insight: An excess of thiourea is mandatory. Thiourea first acts as a reducing agent (reducing Cu²⁺ to Cu⁺) and subsequently as a chelating ligand to fully satisfy the coordination sphere of the resulting Cu(I) dimer[7].
-
-
pH Adjustment: Adjust the solution pH to approximately 2.0 using dilute hydrochloric acid (HCl)[6].
-
Causality Insight: An acidic environment prevents the hydrolysis of copper ions and suppresses the premature precipitation of bulk copper sulfides, ensuring the thermodynamic stabilization of the molecular complex[6].
-
-
Complexation: Stir the mixture continuously at room temperature for 2 hours. The self-validating indicator of successful complexation is the transition of the solution from blue/green to a clear, colorless, or pale-yellow state, indicating complete reduction to Cu(I)[3][7].
-
Crystal Growth: Filter the solution through a 0.22 µm PTFE membrane to remove insoluble impurities. Transfer the filtrate to a Petri dish and allow it to undergo slow solvent evaporation at an isothermal temperature of 30 °C.
-
Causality Insight: Slow evaporation provides the thermodynamic equilibrium necessary for defect-free nucleation. High crystalline perfection is required to minimize scattering losses during laser irradiation[1].
-
Protocol 2: Molecular Ink Formulation and Z-Scan Characterization
Objective: To utilize [Cu2(tu)6]Cl2 as a molecular ink for the Chemical Bath Deposition (CBD) of NLO-active CuS thin films and quantify their nonlinear absorption.
-
Molecular Ink Formulation: Dissolve the synthesized [Cu2(tu)6]Cl2 crystals in Dimethyl sulfoxide (DMSO)[3].
-
Causality Insight: DMSO is an aprotic polar solvent. It acts as a hard Lewis base that synergizes with the soft S-donor thiourea to create a highly stable, precipitate-free molecular ink, preventing unwanted metal-oxygen bond formation[3].
-
-
Chemical Bath Deposition (CBD): Immerse pre-cleaned glass substrates into the ink bath maintained at 75 °C for 60 minutes[5].
-
Z-Scan Setup: Mount the annealed thin film in a Z-scan optical setup utilizing a continuous-wave (CW) laser (e.g., 650 nm wavelength, 50 MW power)[6].
-
Closed-Aperture Measurement: Translate the sample along the z-axis through the laser's focal point with an aperture placed before the detector.
-
Open-Aperture Measurement: Remove the aperture and repeat the translation.
-
Causality Insight: The open-aperture geometry captures the total transmitted light, isolating the nonlinear absorption coefficient ( β ). Observing saturation absorption confirms the material's viability for passive optical switching devices[6].
-
Workflow for the synthesis and Z-scan NLO characterization of hexakis(thiourea)dicopper.
References
-
Hussain, S. A., Hadi, A. S., & Najim, F. A. "INVESTIGATING THE NONLINEAR OPTICAL PROPERTIES OF CuS THIN FILMS PREPARED BY CHEMICAL BATH DEPOSITION USING Z-SCAN TECHNIQUE." ResearchGate. 5
-
Al-khayatt, A. H., & Jaafer, M. D. "INVESTIGATING THE NONLINEAR OPTICAL PROPERTIES OF CuS THIN FILMS PREPARED BY CHEMICAL BATH DEPOSITION USING Z-SCAN TECHNIQUE." Chalcogen.ro.6
-
"Synthesis, Growth and characterization of semi-organic zinc (tris) thiourea chloride crystal." Update Publishing House. 1
-
"Growth and Optical properties of BisThiourea Sodium Cadmium chloride-A non-linear optical Crystal." IOSR Journal. 4
-
"Synthesis, vibrational spectra and X-ray structures of copper(I) thiourea complexes." ResearchGate.2
-
"Solution-based synthesis of kesterite thin film semiconductors." SciSpace. 3
-
"Facile Fabrication of Porous CuS Nanotubes Using Well-Aligned [Cu(tu)]Cl·1/2H2O Nanowire Precursors as Self-Sacrificial Templates." ACS Publications. 7
Sources
Technical Notes & Optimization
improving optical transparency of hexakis(thiourea)dicopper dichloride crystals
improving optical transparency of hexakis(thiourea)dicopper dichloride crystals
Welcome to the Technical Support Center for the synthesis and optical optimization of hexakis(thiourea)dicopper dichloride ([Cu₂(tu)₆]Cl₂) and related Cu(I)-thiourea complexes. This guide is designed for researchers and drug development professionals requiring high optical transparency for nonlinear optical (NLO) and optoelectronic applications.
Part 1: Quantitative Diagnostic Matrix
Before troubleshooting, compare your crystal's optical profile against the known defect signatures in Cu(I)-thiourea systems.
| Defect Type | Spectral Signature | Primary Cause | Impact on Optical Transparency |
| Cu²⁺ Oxidation | Green emission band (~500–550 nm) | Disproportionation or oxidation of Cu(I) | Sub-bandgap absorption; drastic reduction in visible transmission. |
| S²⁻ Vacancies | Blue emission peaks (~410–422 nm) | Stoichiometric imbalance during growth | Shifts the UV cut-off wavelength (~400 nm); alters Stokes shift. |
| Solvent Inclusions | Broadband baseline scattering | Excessive evaporation rate | Macroscopic opacity and milky appearance; ruins NLO phase matching. |
| Thermal Degradation | Brown/yellow tinting | Thiourea breakdown (>40 °C) | Introduces impurity states; narrows the bandgap (normally ~3.00 eV). |
Data synthesized from low-temperature photoluminescence and UV-Vis studies on Cu(I)-thiourea crystals[1].
Part 2: Frequently Asked Questions & Troubleshooting
Q1: My crystals are developing a green/blue tint instead of remaining colorless and transparent. What is the mechanistic cause, and how do I fix it?
The Causality: Hexakis(thiourea)dicopper dichloride is a Cu(I) complex. During synthesis, thiourea acts as both a coordinating ligand and a reducing agent, reducing Cu(II) precursors to Cu(I)[2]. However, Cu(I) is thermodynamically unstable in standard aqueous solutions. If the pH fluctuates or the solution is exposed to excess oxygen, Cu(I) oxidizes back to Cu²⁺. These Cu²⁺ ions act as shallow electron traps within the crystal lattice, absorbing visible light and emitting in the green spectrum, which destroys optical transparency[1].
The Solution:
-
pH Control: Maintain the growth solution at a slightly acidic pH (5.0–5.5) using dilute HCl. This suppresses the formation of copper hydroxides and stabilizes the Cu(I) state[3].
-
Excess Ligand: Ensure a strict stoichiometric excess of thiourea. Thiourea's reductive environment prevents the reverse oxidation of the copper center[2].
Q2: The UV-Vis spectrum of my crystal shows a shifted UV cut-off and poor transmittance, alongside blue emission peaks under UV excitation. Why?
The Causality: Blue emission in thiourea-metal complexes is directly attributed to S²⁻ (sulfur) vacancies in the crystal lattice[1]. When the crystal grows too rapidly, or if the thiourea ligand begins to decompose thermally, sulfur atoms are omitted from the lattice. This creates structural defects that scatter light and shift the fundamental energy gap (normally ~3.00 eV for pure Cu(I)-thiourea complexes)[1].
The Solution: Strictly control the growth temperature. Thiourea begins to decompose and release sulfur gases at elevated temperatures[2]. Maintain an isothermal growth environment at 30.0 ± 0.1 °C . Never exceed 35 °C during the evaporation phase.
Q3: My crystals are physically large but appear milky or opaque due to micro-inclusions. How can I improve crystalline perfection?
The Causality: Macroscopic opacity is usually caused by solvent inclusions and interstitial impurities. When the supersaturation level is too high, the growth rate outpaces the lattice's ability to expel solvent molecules, trapping them inside[4].
The Solution: Implement EDTA doping (0.01 M) into the mother liquor. EDTA acts as a chelating agent that binds to trace heavy metal impurities, preventing them from incorporating into the lattice. Furthermore, organic additives like EDTA modify the surface tension of the solution, promoting a slower, more ordered layer-by-layer growth mechanism, which drastically enhances optical transmission in the visible region[4],[3].
Part 3: Mechanistic Workflow
Workflow for diagnosing and resolving optical defects in Cu(I)-thiourea crystals.
Part 4: Self-Validating Experimental Protocol
To achieve highly transparent hexakis(thiourea)dicopper dichloride crystals, utilize the optimized Slow Evaporation Solution Growth (SESG) method. This protocol includes built-in validation steps to ensure chemical integrity before proceeding.
Step 1: Precursor Synthesis & Reduction
-
Dissolve Copper(II) chloride dihydrate (CuCl₂·2H₂O) and high-purity Thiourea (tu) in deionized water at a strict 1:6 molar ratio.
-
Validation Check: Observe the solution color. The initial blue/green color of Cu(II) must transition to a clear/pale solution as thiourea reduces Cu²⁺ to Cu⁺[2]. The byproduct is formamidine disulfide.
Step 2: Purification (Critical for Transparency)
-
Allow the synthesized salt to precipitate.
-
Filter the precipitate and recrystallize it three times in deionized water.
-
Validation Check: The final purified salt must be completely white/colorless. Any residual yellow or green tint indicates incomplete removal of formamidine disulfide or unreduced Cu²⁺.
Step 3: Solution Conditioning
-
Prepare a saturated solution of the purified salt in double-distilled water.
-
Add 0.01 M of EDTA to the solution to chelate trace impurities[3].
-
Adjust the pH to 5.0 using highly dilute HCl.
-
Stir continuously for 5 hours using a magnetic stirrer to ensure absolute homogeneity[4].
Step 4: Isothermal Crystal Growth
-
Filter the solution through a Whatman No. 42 filter paper into a thoroughly cleaned glass beaker.
-
Seal the beaker with a perforated sheet to control the evaporation rate.
-
Place the beaker in a constant temperature water bath set strictly to 30.0 ± 0.1 °C .
-
Validation Check: Monitor the nucleation over 7–10 days. If multiple micro-crystals form simultaneously, the evaporation rate is too fast (leading to inclusions). Reduce the perforation size on the seal. Harvest the crystals only when they reach the desired dimension (typically 20–30 days)[4].
Sources
Technical Support Center: Hexakis(thiourea)dicopper(I) Dichloride Crystal Growth
Technical Support Center: Hexakis(thiourea)dicopper(I) Dichloride Crystal Growth
Welcome to the technical support center for the synthesis and crystal growth of hexakis(thiourea)dicopper(I) dichloride, [Cu₂(SC(NH₂)₂)₆]Cl₂. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to minimize defects and achieve high-quality single crystals.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the crystal growth of hexakis(thiourea)dicopper(I) dichloride.
Q1: What is the most common method for growing single crystals of hexakis(thiourea)dicopper(I) dichloride?
A1: The most frequently employed and reliable method is slow solvent evaporation .[1] This technique involves dissolving the synthesized complex in a suitable solvent to near saturation and allowing the solvent to evaporate slowly over time. This gradual increase in concentration promotes the formation of large, well-ordered single crystals.
Q2: Why is it crucial to use Copper(I) chloride or reduce Copper(II) in situ?
A2: The target complex contains Copper(I) ions. If you start with a Copper(II) salt, such as copper(II) sulfate, an in-situ reduction is necessary. Thiourea itself can act as a reducing agent, converting Cu(II) to Cu(I).[2][3] However, this can sometimes lead to the formation of byproducts. Starting with a high-purity Copper(I) salt simplifies the reaction and can lead to purer crystals.
Q3: What are the ideal solvents for the crystallization of this complex?
A3: The choice of solvent is critical as it influences crystal morphology and the incorporation of solvent molecules into the lattice.[4][5] For hexakis(thiourea)dicopper(I) dichloride, polar solvents are generally preferred. A slightly acidified aqueous solution (e.g., with a few drops of HCl) is commonly used to improve the stability of the complex in solution. The key is to find a solvent in which the compound is moderately soluble.
Q4: My crystals are very small or I'm getting a powder. What's wrong?
A4: The formation of microcrystals or a polycrystalline powder is often due to a rapid nucleation rate.[6] This can be caused by a supersaturated solution, rapid cooling, or the presence of impurities that act as nucleation sites. To obtain larger crystals, the rate of crystallization needs to be slowed down.
Q5: Are there any known stability issues with hexakis(thiourea)dicopper(I) dichloride crystals?
A5: Copper(I) complexes can be susceptible to oxidation. It is advisable to store the crystals in a cool, dark, and dry environment. Some researchers also recommend storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent long-term degradation.
In-depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: No Crystal Growth
Possible Causes:
-
Unsaturated Solution: The concentration of the complex in the solvent is too low for nucleation to occur.
-
Inappropriate Solvent: The complex may be too soluble in the chosen solvent, preventing it from reaching the necessary supersaturation for crystallization.
-
Presence of Inhibitors: Certain impurities can inhibit crystal growth.
-
Mechanical Disturbances: Vibrations can disrupt the nucleation process.
Solutions:
-
Increase Concentration: If you suspect an unsaturated solution, you can either add more solute and stir until it dissolves or allow some of the solvent to evaporate to increase the concentration.
-
Solvent Screening: Experiment with different solvents or solvent mixtures. The ideal solvent is one in which your compound has moderate solubility.[4][5]
-
Purify Starting Materials: Ensure that your Copper(I) chloride and thiourea are of high purity. Recrystallize the starting materials if necessary.
-
Isolate from Vibrations: Place your crystallization vessel in a location free from vibrations, such as a dedicated, quiet part of the lab.
Problem 2: Formation of Polycrystalline Powder or Small Crystals
Possible Causes:
-
High Supersaturation: A solution that is too concentrated can lead to rapid and uncontrolled nucleation, resulting in a large number of small crystals.
-
Rapid Evaporation or Cooling: If the solvent evaporates too quickly or the solution is cooled too fast, the system does not have enough time to form large, ordered crystals.
-
Impurity-Induced Nucleation: Particulate matter (like dust) or chemical impurities can act as nucleation sites, leading to the formation of many small crystals.
Solutions:
-
Control Supersaturation: Start with a solution that is just saturated or slightly undersaturated and allow slow evaporation to achieve the optimal supersaturation level gradually.
-
Slow Down Evaporation/Cooling:
-
For slow evaporation, cover the crystallization vessel with a lid or parafilm with a few small holes to reduce the rate of solvent loss.[1]
-
For slow cooling, place the vessel in a Dewar flask filled with warm water to ensure a gradual decrease in temperature.
-
-
Ensure Cleanliness: Use meticulously cleaned glassware and filter your solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter before setting it up for crystallization.
Problem 3: Twinning Observed in Crystals
Twinning is a common crystallographic defect where two or more crystals are intergrown in a symmetrical manner.[7] This can complicate X-ray diffraction data analysis.
Possible Causes:
-
Rapid Crystal Growth: Fast growth rates can lead to mistakes in the stacking of crystal layers, resulting in twinning.
-
Symmetry of the Crystal System: Some crystal systems are more prone to twinning than others.
-
Stress or Temperature Changes: External stress or rapid temperature fluctuations during growth can induce twinning.[7]
Solutions:
-
Reduce Growth Rate: The most effective way to combat twinning is to slow down the crystal growth. This can be achieved by:
-
Decreasing the rate of solvent evaporation.
-
Using a slightly poorer solvent to reduce solubility.
-
Lowering the crystallization temperature.
-
-
Microseeding: This technique involves introducing a tiny, well-formed single crystal (a "seed") into a saturated solution.[8] The seed crystal provides a template for growth, which can help to avoid the initial nucleation events that may lead to twinning. A detailed protocol for microseeding is provided in the "Experimental Protocols" section.
-
Optimize Crystallization Conditions: Systematically vary parameters such as solvent, temperature, and concentration to find a regime where twinning is less prevalent.
Problem 4: Poor Crystal Quality (e.g., Inclusions, Cloudy Appearance)
Possible Causes:
-
Solvent Inclusions: Rapid crystal growth can trap pockets of solvent within the crystal lattice, leading to a cloudy or opaque appearance.
-
Impurities: The presence of impurities in the starting materials or solvent can be incorporated into the crystal, disrupting the lattice and reducing quality.[9]
-
Decomposition: The complex may be degrading during the crystallization process, leading to the formation of amorphous material or other byproducts within the crystal.
Solutions:
-
Slow Down Crystal Growth: As with twinning, slower growth rates allow for the orderly arrangement of molecules and reduce the likelihood of trapping solvent molecules.
-
Use High-Purity Reagents and Solvents: Utilize analytical grade or higher purity reagents and solvents to minimize the incorporation of impurities.
-
Degas the Solvent: In some cases, dissolved gases in the solvent can contribute to the formation of inclusions. Briefly sonicating the solvent before use can help to remove dissolved gases.
-
Control Temperature: Ensure a stable and appropriate temperature throughout the crystallization process to prevent thermal decomposition of the complex.
Experimental Protocols
Protocol 1: Synthesis and Slow Evaporation Crystallization of Hexakis(thiourea)dicopper(I) Dichloride
This protocol is a standard method for the synthesis and crystallization of the title compound.
Materials:
-
Copper(I) chloride (CuCl), high purity
-
Thiourea (SC(NH₂)₂), high purity
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Preparation of the Complex:
-
In a 100 mL beaker, dissolve 6.0 g of thiourea in 40 mL of deionized water.
-
In a separate beaker, make a slurry of 2.0 g of Copper(I) chloride in 10 mL of deionized water. Add a few drops of concentrated HCl to aid in the dissolution of the CuCl.
-
Slowly add the CuCl solution to the thiourea solution with constant stirring. A clear, colorless solution should form.
-
Gently warm the solution to approximately 50-60°C for 10-15 minutes to ensure complete reaction.
-
Filter the warm solution to remove any unreacted starting material or impurities.
-
-
Crystallization by Slow Evaporation:
-
Pour the filtrate into a clean crystallizing dish.
-
Cover the dish with parafilm and poke a few small holes in it with a needle.
-
Place the dish in a quiet, vibration-free location at room temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Colorless, well-formed crystals of hexakis(thiourea)dicopper(I) dichloride will form.
-
-
Harvesting and Storage:
-
Once the crystals have reached the desired size, carefully decant the mother liquor.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Dry the crystals on a filter paper at room temperature.
-
Store the crystals in a well-sealed vial in a desiccator.
-
Protocol 2: Microseeding Technique to Overcome Twinning
This protocol can be used when you consistently obtain twinned crystals.[8]
Materials:
-
A few small, twinned crystals of hexakis(thiourea)dicopper(I) dichloride
-
Saturated solution of the complex (prepared as in Protocol 1)
-
Slightly undersaturated solution of the complex
Procedure:
-
Preparation of the Seed Crystals:
-
Select a few of the best-looking (though twinned) crystals from a previous crystallization attempt.
-
Wash these crystals with a small amount of the undersaturated solution to dissolve any surface imperfections and microcrystals.
-
Quickly dry the washed seed crystals on a filter paper.
-
-
Seeding the Solution:
-
Prepare a fresh, saturated solution of the complex as described in Protocol 1.
-
Carefully transfer a single, clean seed crystal into the saturated solution.
-
Cover the crystallization vessel and allow it to stand undisturbed.
-
-
Crystal Growth:
-
The seed crystal will act as a template for further growth. The slower growth rate promoted by this method should favor the formation of a single, untwinned crystal.
-
Monitor the crystal growth over time. If the seed crystal dissolves, the solution was not sufficiently saturated. If a shower of small crystals forms, the solution was too supersaturated.
-
Data and Visualization
Table 1: Summary of Key Parameters for Minimizing Defects
| Parameter | Recommendation | Rationale |
| Purity of Reagents | High purity (≥99%) | Minimizes the incorporation of impurities that can act as nucleation sites or disrupt the crystal lattice. |
| Solvent Choice | Moderately soluble | A solvent in which the compound is too soluble will not allow for crystallization, while one in which it is poorly soluble may lead to rapid precipitation. |
| Solution Concentration | Saturated or slightly undersaturated | Avoids high supersaturation which leads to rapid nucleation and small crystals. |
| Temperature | Constant room temperature | Prevents thermal shock and rapid changes in solubility that can induce defects. |
| Evaporation Rate | Slow (days to weeks) | Allows for ordered growth of the crystal lattice, minimizing inclusions and twinning. |
| Mechanical Stability | Vibration-free environment | Prevents the formation of multiple nucleation sites and physical damage to growing crystals. |
Diagrams
Caption: Troubleshooting decision tree for addressing crystal twinning.
References
- Crystal Structures and Vibrational Spectroscopy of Copper(I) Thiourea Complexes. (n.d.).
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). [No source provided]
- Overcoming a hemihedral twinning problem in tetrahydrofolate-dependent O-demethylase crystals by the microseeding method.
- Synthesis and Characterization of Copperdoped Urea Thiourea Single Crystal Developed By Slow Evaporation Method. (2017). International Journal of Innovative Research in Science, Engineering and Technology.
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). [No source provided]
- Synthesis and Characterization of Copper(I) Halide Complexes with Thiourea and Heterocyclic Thione. [No source provided]
- The Twinning Problem. (n.d.). OlexSys.
- Twins - Chemical Crystallography. (1997). University of Glasgow.
- The influence of thiourea on copper electrodeposition: Adsorbate identification and effect on electrochemical nucle
- X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. (2000). Acta Crystallographica Section B: Structural Science.
- The crystal structure of tris(thiourea)copper(I) chloride, Cu(SCN2H4)3Cl. (1959).
- Equilibrium and Redox Kinetics of Copper(II)−Thiourea Complexes. Inorganic Chemistry.
- Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. (2022). Molecules.
- Analysis of twinned crystals. Rigaku.
- Synthesis and Antimicrobial Activities of Copper (I) Thiourea and Silver (I) Thiourea. Prime Scholars.
- Synthesis and Antimicrobial Activities of Copper (I) Thiourea and. Prime Scholars.
- X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. (2000).
- growth and characterization of pure thiourea crystal. JConsort: Consortium of Research Journals.
- Twinning, Polymorphism, Polytypism, Pseudomorphism. (2019). Tulane University.
- Synthesis and crystal structures of novel copper(I) co-ordination polymers and a hexacopper(I) cluster of quinoline-2-thione. Journal of the Chemical Society, Dalton Transactions.
- hexakis(thiourea)dicopper dichloride 15489-72-2 wiki. Guidechem.
- GROWTH AND CHARACTERIZATION OF SINGLE CRYSTALS OF THIOUREA BASED COMPOUNDS. Indian Journal of Scientific Research.
- Crystal structure of dicopper nickel hexaoxotellur
- Study on High Quality bulk GaN Single Crystal Growth by Halide Vapor Phase Epitaxy. [No source provided]
- Effect of crystal growth rate on crystal direction, defect formation, and photovoltaic performance of Sb2Se3 thin-film solar cells.
- The Influence of Light on Copper-Limited Growth of an Oceanic Diatom, Thalassiosira Oceanica (Coscinodiscophyceae). (2017). Journal of Phycology.
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- 1. jconsortium.com [jconsortium.com]
- 2. researchgate.net [researchgate.net]
- 3. primescholars.com [primescholars.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijirset.com [ijirset.com]
- 7. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 8. Overcoming a hemihedral twinning problem in tetrahydrofolate-dependent O-demethylase crystals by the microseeding method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
comparing thermal stability of copper thiourea coordination complexes
comparing thermal stability of copper thiourea coordination complexes
An In-Depth Guide to the Thermal Stability of Copper-Thiourea Coordination Complexes
Authored by a Senior Application Scientist
For researchers and professionals in materials science and drug development, understanding the thermal stability of coordination complexes is paramount. It dictates their suitability as precursors for nanomaterials, their shelf-life in pharmaceutical formulations, and their processing parameters. Copper-thiourea complexes, a class of compounds with diverse applications, present a fascinating case study in thermal behavior due to the interplay of the copper ion's oxidation state, ligand structure, and coordination environment.
This guide provides an objective comparison of the thermal stability of various copper-thiourea complexes, supported by experimental data. We will delve into the causality behind their thermal profiles and provide actionable experimental protocols for your own investigations.
Understanding Thermal Decomposition: What TGA and DSC Reveal
The primary tools for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]
-
TGA measures the change in mass of a sample as a function of temperature. A mass loss indicates a decomposition event, such as the release of a volatile ligand.
-
DSC measures the heat flow into or out of a sample as it is heated. This reveals whether a process is endothermic (requiring energy, like melting) or exothermic (releasing energy, like some decomposition or crystallization events).[3][4]
Together, these techniques provide a detailed picture of how a complex behaves upon heating, including its decomposition temperature, the number of decomposition steps, and the nature of the intermediate and final products.
Comparative Thermal Stability of Copper-Thiourea Complexes
The thermal stability of copper-thiourea complexes is not monolithic; it is highly dependent on several factors:
-
Oxidation State of Copper (Cu(I) vs. Cu(II)) : Cu(I) complexes often exhibit different decomposition patterns compared to their Cu(II) counterparts.
-
Ligand Substitution : Modifying the thiourea ligand with different functional groups can significantly alter the complex's stability.
-
Coordination Environment : The presence of other ligands (mixed-ligand complexes) or counter-ions influences the overall thermal profile.[5]
The following table summarizes TGA data for several representative copper-thiourea complexes, illustrating the diversity in their thermal behavior.
| Complex | Initial Decomposition Temp. (°C) | Decomposition Stages | Key Mass Loss Events | Final Residue | Reference |
| Tris(thiourea) copper(I) chloride (TTCC) | ~205 | Multi-stage | Stepwise loss of thiourea ligands | CuCl | [6] |
| Cu(II) complex with N,N-di-n-propyl-N′-(2-chlorobenzoyl)thiourea | ~143 (416 K) | 3 | Sequential fragmentation of the organic ligands | Cu₁.₉₆S | [7] |
| Cu(II) complex with N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide | ~122 | 5 | Stepwise loss of ligand fragments | Cu₁.₉₆S | [8] |
| Mixed-ligand Cu(I)-thiourea-heterocyclic amine complexes | Varies | 2+ | Initial loss of thiourea, followed by the amine ligand | Varies | [5] |
Analysis of Trends:
-
Decomposition Pathway : A common theme is the multi-stage decomposition process.[7][8][9] For mixed-ligand Cu(I) complexes, thiourea is often lost before other N-donor ligands, suggesting a comparatively weaker Cu-S bond in those specific environments.[5]
-
Final Product : The pyrolysis of many copper-thiourea complexes under an inert atmosphere ultimately yields copper sulfide.[7][8] This makes them valuable single-source precursors for the synthesis of copper sulfide nanoparticles.
-
Influence of Ligand Structure : As seen in the table, complexes with larger, substituted thiourea derivatives can have lower initial decomposition temperatures compared to simpler structures like TTCC.[6][7][8] This can be attributed to increased steric strain and a greater number of potential fragmentation pathways within the ligand itself. The nature of the metal-ligand bond is a critical factor; decomposition often begins with the cleavage of the weakest bond in the coordination sphere.[7]
Experimental Protocol: TGA-DSC Analysis
This section provides a robust, self-validating protocol for the thermal analysis of a novel copper-thiourea complex. The causality behind each step is explained to ensure data integrity.
Objective : To determine the thermal stability, decomposition profile, and associated thermal events of a copper-thiourea complex.
Instrumentation : Simultaneous TGA-DSC instrument.[2]
Methodology :
-
Instrument Calibration :
-
Why : Before any analysis, ensure the instrument's temperature and heat flow are accurately calibrated. This is crucial for data comparability and accuracy.
-
How : Use certified reference materials (e.g., Indium for temperature and heat flow, Calcium Oxalate for mass loss). Follow the manufacturer's calibration routine.[2]
-
-
Sample Preparation :
-
Why : The sample must be representative of the bulk material. Inconsistent samples lead to poor reproducibility.
-
How : Gently grind the crystalline sample into a fine, homogeneous powder. Ensure the sample is completely dry, as residual solvent will cause an initial mass loss that can be mistaken for decomposition. A preliminary drying run at a low temperature (e.g., 80-100 °C) can confirm the absence of solvent.
-
-
TGA-DSC Run :
-
Why : Controlled conditions are essential for obtaining meaningful and reproducible thermograms.
-
How :
-
Crucible : Use an inert alumina or platinum crucible. Tare the empty crucible on the TGA balance.
-
Sample Mass : Accurately weigh 5–10 mg of the prepared sample into the crucible. A smaller mass minimizes thermal gradients within the sample, while a larger mass enhances the signal for subtle transitions.[2]
-
Atmosphere : Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. This provides an inert atmosphere, preventing oxidative decomposition which would complicate the thermogram.
-
Temperature Program : Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate of 10 °C/min.[9] This rate is a standard practice that provides good resolution for most common decomposition events.
-
-
-
Data Analysis :
-
Why : Proper analysis extracts key quantitative and qualitative information from the raw data.
-
How :
-
Plot the TGA (mass % vs. temperature) and DSC (heat flow vs. temperature) curves.
-
Determine the onset temperature of decomposition from the TGA curve, which indicates the limit of thermal stability.
-
Identify the temperature range and percentage mass loss for each distinct decomposition step.
-
Correlate mass loss events in the TGA curve with endothermic or exothermic peaks in the DSC curve.
-
If possible, identify the final residue percentage and compare it to the theoretical percentage for expected products (e.g., CuS, Cu₂S, or CuO if run in air).
-
-
Visualizing the Decomposition Pathway
The following diagram illustrates a generalized multi-stage thermal decomposition process for a hypothetical copper(II)-thiourea complex, [Cu(L)₂], where L is a bidentate thiourea derivative.
Caption: Generalized thermal decomposition pathway for a copper-thiourea complex.
Conclusion and Future Outlook
The thermal stability of copper-thiourea complexes is a complex property governed by a delicate balance of factors including the metal's oxidation state, ligand design, and overall coordination sphere. As demonstrated, complexes can exhibit a wide range of decomposition temperatures and pathways, a feature that can be exploited for specific applications. For instance, complexes with lower decomposition temperatures are ideal as single-source precursors for synthesizing copper sulfide nanomaterials. Conversely, for pharmaceutical applications, higher thermal stability is a desirable trait for ensuring drug product integrity.
By employing systematic thermal analysis techniques like TGA and DSC under controlled and well-documented conditions, researchers can accurately characterize the stability of these compounds, enabling the rational design of new complexes with tailored thermal properties for advanced materials and therapeutics.
References
-
Binzet, G. et al. (2007). Synthesis and Thermal Behaviour of Co(II), Ni(II) and Cu(II) Complexes of N,N-di-n-propyl-N′- (2-chlorobenzoyl)thiourea. Asian Journal of Chemistry, 19(7), 5709-5718.
-
Sabir, S., Iftikhar, K., & Malik, A. U. (2006). Studies on the Thermal Stability of Cu(I) and Ag(I) Complexes - II. Mixed-Ligand Complexes of CuI and AgI with Thiourea and Heterocyclic Amines. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 17(5), 559-572.
-
Patel, D., et al. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 41(4).
-
Kose, M., et al. (2021). Co(II), Ni(II), and Cu(II) metal complexes based on thiourea ligand: synthesis, characterization, thermal behaviors, anticancer, and antioxidant activities. Journal of the Iranian Chemical Society, 18, 2649–2663.
-
Meena, A., Sharma, R., & Sukhadia, V. (2023). Thermal Analysis and Biocidal Studies of Copper (II) Soapgroundnut Complex Containing Urea and Thiourea as a Ligand. Current Physical Chemistry, 13(2), 165-176.
-
Bailey, R. A., & Tangredi, W. J. (1972). Thermal decomposition of metal complexes with thioureas. Journal of Inorganic and Nuclear Chemistry, 34(9), 2997-3004.
-
Dhanuskodi, S., et al. (2011). Microhardness and Thermal Studies of Thiourea Complexes. Journal of Crystal Growth, 326(1), 137-142.
-
Sharma, R., & Kumar, S. (2015). Thermogravimetric Analysis of Copper(II) Thiourea Complex Derived from Sesame (Sesamum indicum) Oil. ResearchGate.
-
Mohamed, G. G., & Abd El-Wahab, Z. H. (2005). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 80, 191-199.
-
da Silva, J. G., et al. (2024). Solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. Journal of the Brazilian Chemical Society, 35.
-
German, K. E., et al. (2022). Thiourea as a Stabilizer of Reduced Forms of Technetium Tc(III) and Tc(IV): Experimental and Theoretical Studies of Complexes. Inorganic Chemistry, 62(1), 356-366.
-
ResearchGate. (n.d.). TGA analysis Thermogravimetric (TG) analysis of CuX-1 complexes (X = Cl, Br, and I).
-
Scribd. (n.d.). DSC and TGA Experimental Methods.
-
Patel, D., et al. (2026). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. ResearchGate.
-
Ponnammal, A., et al. (2013). Low Temperature Magnetic Susceptibility Study on Tris Thiourea Copper (I) Chloride Crystal. Chalcogenide Letters, 10(7), 965-971.
-
Crespi, M. S., et al. (1998). Preparation and thermal decomposition of copper(II), zinc(II) and cadmium(II) chelates with 8-hydroxyquinoline. Journal of the Brazilian Chemical Society, 9(5).
-
ResearchGate. (n.d.). TGA and DSC curves of the complexes.
-
Unacademy. (n.d.). Factors affecting the stability of complexes.
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
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- 2. iitk.ac.in [iitk.ac.in]
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- 5. tandfonline.com [tandfonline.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Comparative Guide: Structural Elucidation of Hexakis(thiourea)dicopper(I) Dichloride via SCXRD
Comparative Guide: Structural Elucidation of Hexakis(thiourea)dicopper(I) Dichloride via SCXRD
Target Audience: Researchers, materials scientists, and drug development professionals specializing in coordination chemistry and single-source precursors for chalcogenide semiconductors.
Executive Summary & Causality in Coordination Chemistry
Understanding the precise coordination environment of copper-thiourea complexes is critical for applications ranging from the deposition of copper sulfide (CuS) thin films in photovoltaics to the development of novel antimicrobial agents[1]. When copper(II) chloride reacts with thiourea (tu), the thiourea acts as both a reducing agent and a stabilizing ligand. The Cu(II) is reduced to Cu(I), accompanied by the oxidation of a portion of the thiourea to formamidine disulfide[1].
The resulting complex, hexakis(thiourea)dicopper(I) dichloride—often crystallized as a dihydrate ([Cu2(tu)6]Cl2·2H2O) or a DMSO solvate ([Cu2(tu)6]Cl2(DMSO)2)—exhibits a dimeric structure where copper centers are bridged by sulfur atoms[1][2]. Determining the exact spatial geometry (bridging vs. terminal ligands) is impossible with bulk elemental analysis alone. This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against alternative analytical methods, providing empirical data and self-validating protocols for accurate structural elucidation.
Objective Comparison of Analytical Alternatives
While several techniques can characterize coordination compounds, SCXRD remains the undisputed gold standard for 3D spatial resolution. Table 1 compares SCXRD with common alternatives for this specific complex class.
Table 1: Performance Comparison of Analytical Techniques for [Cu2(tu)6]Cl2
| Analytical Technique | Primary Data Yield | Advantages | Limitations | Suitability for [Cu2(tu)6]Cl2 |
| Single Crystal XRD (SCXRD) | 3D atomic coordinates, bond lengths/angles, space group | Unambiguous determination of bridging vs. terminal thiourea ligands; identifies solvates[1]. | Requires high-quality, defect-free single crystals; time-consuming data collection. | Optimal. Directly visualizes the dimeric Cu2S2 core and tetrahedral geometry[3]. |
| Powder XRD (PXRD) | Bulk phase purity, crystallinity | Rapid screening; does not require single crystals; identifies bulk phase[4]. | Cannot easily resolve de novo 3D structures without a known reference model. | Secondary. Used to confirm bulk purity after SCXRD establishes the reference[4]. |
| FTIR / Raman Spectroscopy | Vibrational modes (C=S, N-H bonds) | Identifies sulfur-to-metal coordination (shifts in C=S stretching frequencies)[1]. | Cannot distinguish between complex polymorphs or exact spatial arrangements. | Complementary. Confirms S-coordination but lacks 3D structural data[1]. |
| NMR Spectroscopy (Solid State) | Local chemical environment | Good for identifying ligand dynamics. | Paramagnetic impurities (trace unreacted Cu(II)) can severely broaden signals. | Limited. Less effective for precise bond length determination in heavy metal complexes. |
SCXRD Data Presentation
The structural parameters of hexakis(thiourea)dicopper(I) dichloride depend heavily on the crystallization solvent, which dictates the solvate form[1][2]. Table 2 summarizes the SCXRD data for two primary solvates.
Table 2: SCXRD Crystallographic Data for Hexakis(thiourea)dicopper(I) Dichloride Solvates
| Parameter | Aqueous Solvate (Dihydrate)[1] | DMSO Solvate[2] |
| Chemical Formula | [Cu2(tu)6]Cl2·2H2O | [Cu2(tu)6]Cl2(DMSO)2 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | C2/c |
| Lattice Constant a | ~ 7.5 - 9.6 Å (varies by temp) | 23.599(4) Å |
| Lattice Constant b | ~ 9.4 - 14.2 Å | 8.9153(15) Å |
| Lattice Constant c | ~ 3.5 - 16.0 Å | 18.612(3) Å |
| Angle β | Varies | 124.342(16)° |
| Coordination Geometry | Tetrahedral (2 bridging, 4 terminal tu) | Tetrahedral (2 bridging, 4 terminal tu) |
| Cu-S Bond Distances | 2.2860(5) Å to 2.5410(5) Å[3] | N/A |
Mechanistic Insight: The longer Cu-S bond distances (~2.54 Å) correspond to the bridging thiourea ligands, whereas the shorter distances (~2.28 Å) correspond to the terminal thiourea ligands[3]. This dimeric arrangement is stabilized by a twofold axis[3].
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for synthesizing and analyzing the dihydrate crystal.
Step-by-Step Methodology: Synthesis and SCXRD Preparation
Step 1: Precursor Preparation and Reduction
-
Dissolve 10 mmol of Copper(II) chloride dihydrate (CuCl2·2H2O) in 25 mL of deionized water. The solution will appear bright blue/green.
-
In a separate beaker, dissolve 40 mmol of Thiourea (tu) in 25 mL of deionized water.
-
Slowly add the thiourea solution to the copper solution under continuous stirring at room temperature. Causality & Validation: The solution will transiently darken and then turn colorless or pale yellow. This visual change is a self-validating indicator that the Cu(II) has been successfully reduced to Cu(I) by the thiourea, forming the [Cu2(tu)6]2+ core[1].
Step 2: Crystallization via Slow Evaporation
-
Filter the colorless solution to remove any insoluble byproducts (e.g., formamidine disulfide).
-
Cover the beaker with parafilm and puncture small holes to allow for controlled solvent evaporation.
-
Leave undisturbed at room temperature for 3–7 days. Validation: The appearance of colorless, block-like crystals confirms successful nucleation. If the crystals are green, unreacted Cu(II) is present, and the batch must be discarded.
Step 3: SCXRD Data Collection
-
Select a pristine, optically clear single crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope.
-
Mount the crystal on a glass fiber using perfluoropolyether oil and transfer it to the goniometer of an X-ray diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).
-
Cool the crystal to 193 K using a nitrogen cold stream to minimize thermal motion and improve high-angle reflection intensities[1].
-
Solve the structure using Direct Methods and refine using full-matrix least-squares on F².
Logical Workflow Diagram
The following diagram maps the causality from precursor selection to structural elucidation, emphasizing the divergence based on solvent choice.
Workflow of hexakis(thiourea)dicopper(I) dichloride synthesis and SCXRD structural elucidation.
Conclusion
For the precise structural elucidation of hexakis(thiourea)dicopper(I) dichloride, Single Crystal X-Ray Diffraction provides unparalleled resolution compared to bulk powder diffraction or spectroscopic methods. By identifying the exact spatial arrangement of bridging versus terminal thiourea ligands, researchers can better predict the compound's thermal decomposition pathways when used as a precursor for copper sulfide thin films[1][4].
References
- Bombicz, P., et al. "Synthesis, vibrational spectra and X-ray structures of copper(I) thiourea complexes.
- "Solution-based synthesis of kesterite thin film semiconductors." SciSpace (2020).
- "Buy Copper(I)-tris(thiourea) | 22229-11-4." Smolecule (2023).
- "Photothermal Synthesis of Copper Sulfide Nanowires for Direct Lithography of Chalcogenides on a Chip.
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Comparative Guide: Second Harmonic Generation (SHG) Efficiency of Hexakis(thiourea)dicopper Dichloride vs. KDP
Comparative Guide: Second Harmonic Generation (SHG) Efficiency of Hexakis(thiourea)dicopper Dichloride vs. KDP
Executive Summary
For researchers, materials scientists, and drug development professionals utilizing nonlinear optical (NLO) phenomena—such as in SHG microscopy for imaging collagen or in the engineering of high-power frequency-doubled lasers—the choice of NLO crystal is critical. Potassium Dihydrogen Phosphate (KDP) remains the undisputed inorganic gold standard. However, semi-organic organometallic complexes like hexakis(thiourea)dicopper dichloride (the dimeric formulation of tris(thiourea)copper(I) chloride) have garnered attention. These complexes attempt to merge the high optical nonlinearity of organic ligands with the mechanical and thermal stability of inorganic metal centers[1],[2].
This guide objectively evaluates the structural causality, experimental SHG efficiency, and practical utility of hexakis(thiourea)dicopper dichloride against KDP.
Mechanistic Causality: Why Structure Dictates SHG
To exhibit Second Harmonic Generation (SHG), a crystal must lack a center of inversion (i.e., it must be non-centrosymmetric). The macroscopic SHG efficiency is a direct consequence of the microscopic hyperpolarizability and the macroscopic crystal packing.
-
KDP ( KH2PO4 ) : KDP crystallizes in the tetragonal non-centrosymmetric space group I4ˉ2d . Its reliable SHG efficiency and excellent phase-matching capabilities stem from its strong asymmetric hydrogen-bonding network and the arrangement of its PO4 tetrahedra.
-
Hexakis(thiourea)dicopper dichloride ( [Cu2(tu)6]Cl2 ) : In this complex, Cu(I) ions are coordinated by the sulfur atoms of the thiourea ligands. While the organic thiourea ligand possesses a delocalized π -electron system that theoretically offers high microscopic polarizability, the macroscopic SHG efficiency is heavily bottlenecked by crystal packing. While 1[1], structurally similar un-doped thiourea-copper complexes frequently fall into centrosymmetric space groups, rendering them3[3].
Figure 1: Mechanistic pathway of Second Harmonic Generation (SHG) in a non-linear medium.
Experimental Workflow: Kurtz-Perry Powder Technique
To objectively compare the SHG efficiency of [Cu2(tu)6]Cl2 against KDP, the 4 is the self-validating industry standard[4]. This methodology eliminates the immediate need for large, perfectly cut single crystals, allowing for direct powder-to-powder efficiency normalization.
Step-by-Step Protocol:
-
Sample Preparation: Grind the grown [Cu2(tu)6]Cl2 crystals and the reference KDP crystals into a homogeneous powder.
-
Standardized Sieving: Pass the powders through standardized sieves to achieve a uniform particle size (typically 100–150 µm). This ensures the measurement is independent of phase-matching constraints.
-
Capillary Packing: Densely pack the powders into identical glass micro-capillary tubes to ensure uniform optical path lengths.
-
Laser Irradiation: Expose the capillary tubes to a Q-switched Nd:YAG laser emitting at a fundamental wavelength of 1064 nm (pulse width ~8 ns, repetition rate 10 Hz).
-
Optical Filtration: Pass the emitted scattered light through an infrared-blocking filter to remove the residual 1064 nm fundamental beam, allowing only the generated 532 nm (green) light to pass.
-
Detection: Capture the 532 nm signal using a Photomultiplier Tube (PMT) and visualize the output voltage on an oscilloscope.
-
Quantification: Calculate the relative SHG efficiency by taking the ratio of the PMT voltage output of the copper complex to that of the KDP reference.
Figure 2: Schematic of the Kurtz-Perry powder technique for measuring SHG efficiency.
Comparative Data & Performance Metrics
The following table summarizes the quantitative and structural differences between the two materials based on crystallographic and optical performance data.
| Parameter | KDP (Reference Standard) | Hexakis(thiourea)dicopper dichloride |
| Chemical Formula | KH2PO4 | [Cu2(tu)6]Cl2 |
| Material Class | Inorganic | Semi-organic (Organometallic) |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I4ˉ2d (Strictly Non-centrosymmetric) | Varies (Highly synthesis-dependent) |
| SHG Efficiency | 1.0 (Baseline) | < 1.0 (Often NLO inactive without doping) |
| Optical Transparency | ~200 nm to 1500 nm | UV cut-off ~336 nm |
| Laser Damage Threshold | Very High (> 1 GW/cm²) | Moderate |
| Primary Advantage | Unmatched optical quality, high-power handling | High microscopic polarizability from organic ligands |
Expert Verdict for Researchers
While hexakis(thiourea)dicopper dichloride and related 2 and tunable optical properties via ligand modification[2], they currently do not surpass KDP in macroscopic SHG efficiency or laser damage threshold.
The fundamental limitation of the copper-thiourea system is its propensity to crystallize in centrosymmetric or weakly non-centrosymmetric space groups, which severely restricts raw frequency conversion efficiency[3]. For drug development professionals utilizing SHG microscopy (where robust, high-power femtosecond laser sources are required) or researchers building frequency-doubled lasers, KDP remains the unequivocal choice. However, for materials scientists exploring semi-organic NLO materials, hexakis(thiourea)dicopper dichloride serves as an excellent model system for studying the impact of metal-ligand charge transfer on hyperpolarizability.
References
-
Low temperature magnetic susceptibility study on tris thiourea copper (I) chloride crystal. ResearchGate.1
-
X-ray absorption fine structure study of multinuclear copper(I) thiourea mixed ligand complexes. AIP Publishing.2
-
Synthesis and Structural Analysis of Tetrathioureacopper(I) Chloride. ResearchGate.3
-
Growth and Characterization of Ethylene Diamine Tetra Acetate (EDTA) Doped Lithium Sulphate Monohydrate Crystals. Scientific Research Publishing (SCIRP).4
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NMR chemical shift comparison for coordinated thiourea in copper complexes
NMR chemical shift comparison for coordinated thiourea in copper complexes
An in-depth guide to evaluating the coordination chemistry of thiourea-based ligands with copper centers, focusing on the mechanistic drivers of NMR chemical shifts, comparative ligand performance, and self-validating experimental protocols.
Introduction: The Analytical Challenge of Copper-Thiourea Complexes
Thiourea (TU) and its substituted derivatives are highly versatile ligands, widely utilized in homogeneous catalysis, materials science (e.g., copper sulfide precursors), and medicinal chemistry. The presence of both "soft" sulfur and "hard" nitrogen donor atoms allows thiourea to exhibit ambidentate coordination behavior. However, with copper—specifically the soft Cu(I) oxidation state—coordination predominantly occurs via the sulfur atom[1].
For researchers and drug development professionals, determining the exact coordination mode, electronic environment, and stability of these complexes in solution is critical. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this analysis. This guide objectively compares the NMR chemical shift perturbations across different thiourea ligand architectures when coordinated to copper, providing a mechanistic framework and field-proven protocols for robust characterization.
Mechanistic Causality of NMR Chemical Shifts
When free thiourea ligands coordinate to a metal center, the electronic distribution across the thioamide core (N–C=S) is fundamentally altered. Understanding the causality behind these shifts is essential for interpreting NMR data accurately.
13C NMR: The Shielding Effect on the Thiocarbonyl Carbon
In the free ligand, the C=S carbon is highly deshielded due to the double-bond character and the electronegativity of sulfur. Upon coordination to Cu(I), the sulfur atom donates electron density ( σ -donation) to the metal center. To compensate for this loss of electron density at sulfur, the nitrogen lone pairs delocalize more strongly into the C–N bonds.
-
The Result: The C=S bond loses π -character (becoming more single-bond-like), which increases the electron shielding around the thiocarbonyl carbon. Consequently, the 13 C NMR signal for the C=S carbon undergoes a diagnostic upfield shift (lower ppm)[2].
1H NMR: The Deshielding Effect on Thioamide Protons
Conversely, the protons attached to the nitrogen atoms (N–H) experience a net decrease in electron density due to the overall electron-withdrawing effect of the positively charged metal center.
-
The Result: Furthermore, coordinated thiourea complexes frequently form strong intramolecular hydrogen bonds between the N–H protons and coordinated counterions (e.g., halides like Cl − or Br − ). This locks the protons in a highly deshielded environment, causing a dramatic downfield shift (higher ppm) in the 1 H NMR spectrum[1][3].
Mechanistic pathways driving 13C and 1H NMR chemical shift changes upon Cu(I) coordination.
Comparative Data Analysis: Ligand Architecture Performance
Different thiourea derivatives respond uniquely to copper coordination based on their steric bulk and electronic substituents. Table 1 summarizes the performance and chemical shift perturbations of three distinct alternative ligand systems.
Table 1: Comparative NMR Chemical Shifts of Free vs. Copper-Coordinated Thiourea Ligands
| Ligand System | Metal Center | Nucleus | Free Ligand Shift ( δ , ppm) | Coordinated Shift ( δ , ppm) | Δδ (ppm) | Mechanistic Driver |
| 6-Methyl-2-thiouracil | Cu(II) (Solid-State) | 13 C (C=S) | 175.5 | 168.3 | -7.2 | S → Cu donation, decreased C=S π -character[2] |
| 1,3-Bis(2,6-diethylphenyl)thiourea | Cu(I) | 1 H (N-H) | 6.42 | 10.52 | +4.10 | Strong intramolecular H-bonding with coordinated halides[1] |
| N-Acylthiourea | Cu(I) | 1 H (N-H) | 8.99 | 11.06 | +2.07 | Metal-induced electron withdrawal & secondary H-bonding[3] |
Analytical Insight: Notice that while solution NMR is standard for diamagnetic Cu(I) complexes, paramagnetic Cu(II) complexes cause extreme line broadening in solution. For Cu(II) systems (like the thiouracil complex above), Solid-State Cross-Polarization Magic Angle Spinning (CP-MAS) 13 C NMR must be employed as a self-validating alternative to capture the upfield shift accurately[2].
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the preparation and NMR analysis of these complexes must follow a strict, self-validating protocol. Cu(I) is highly susceptible to oxidation, and incomplete complexation can lead to dynamic exchange in solution, blurring NMR signals.
Protocol: Synthesis and NMR Acquisition of Cu(I)-Thiourea Complexes
Step 1: In Situ Reduction and Complexation
-
Procedure: Suspend a Cu(II) precursor (e.g., CuCl 2 or Cu(ClO 4 ) 2 ) in a degassed solvent (e.g., methanol or acetonitrile). Add the thiourea ligand in a 1:2 or 1:3 (Metal:Ligand) molar ratio.
-
Causality: Why use a Cu(II) precursor if we want a Cu(I) complex? Cu(II) salts are air-stable and easier to handle. Thiourea acts as a dual-purpose reagent: it reduces Cu(II) to Cu(I) in situ (forming formamidine disulfide as a byproduct) and subsequently coordinates to the newly formed Cu(I) center[4].
-
Self-Validation: The reaction mixture will typically shift from a characteristic Cu(II) green/blue to a yellow/orange or colorless Cu(I) solution.
Step 2: Anaerobic Sample Preparation
-
Procedure: Isolate the complex via crystallization. Dissolve the purified crystals in a dry, fully degassed deuterated solvent (e.g., CDCl 3 or DMSO- d6 ) inside a glovebox. Add Tetramethylsilane (TMS) as an internal standard.
-
Causality: Trace oxygen will oxidize the diamagnetic d10 Cu(I) back to paramagnetic d9 Cu(II). Even a 1% Cu(II) impurity will cause paramagnetic relaxation enhancement (PRE), broadening the NMR lines and destroying resolution.
Step 3: Multinuclear NMR Acquisition
-
Procedure: Acquire 1 H and 13 C NMR spectra. For 13 C acquisition, set the relaxation delay ( D1 ) to ≥5 seconds.
-
Causality: The C=S carbon is quaternary (lacking attached protons). It relies on inefficient chemical shift anisotropy for relaxation rather than dipole-dipole interactions. A long D1 ensures complete longitudinal relaxation, allowing for accurate signal-to-noise ratios and preventing the C=S peak from disappearing into the baseline.
-
Self-Validation: Utilize 2D HMBC (Heteronuclear Multiple Bond Correlation). By observing the cross-peak between the shifted N-H protons and the C=S carbon, you unambiguously assign the thiocarbonyl resonance, validating the 1D 13 C data.
Workflow for the synthesis and multidimensional NMR validation of Cu(I)-thiourea complexes.
Conclusion
Evaluating the performance of thiourea ligands in copper complexes requires a nuanced understanding of NMR chemical shift causality. The σ -donation from sulfur to copper reliably produces an upfield shift in the 13 C C=S resonance, while metal-induced electron withdrawal and intramolecular hydrogen bonding drive a massive downfield shift in the 1 H N-H resonance. By employing self-reducing Cu(II) precursors, strict anaerobic sample preparation, and 2D NMR validation, researchers can confidently map the coordination sphere of these critical organometallic systems.
References
-
Mononuclear Tricoordinate Copper(I) and Silver(I) Halide Complexes of a Sterically Bulky Thiourea Ligand and a Computational Insight of Their Interaction with Human Insulin Source: MDPI Molecules (via NIH) URL:[Link]
-
N,N-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties Source: RSC Advances (via SciSpace) URL:[Link]
-
Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil Source: MDPI Inorganics URL:[Link]
-
Synthesis and Characterization of Copper Complexes with the N-(2,6-Diisopropylphenyl)-N'-Acylthiourea Ligands Source: ResearchGate URL:[Link]
Sources
- 1. Mononuclear Tricoordinate Copper(I) and Silver(I) Halide Complexes of a Sterically Bulky Thiourea Ligand and a Computational Insight of Their Interaction with Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Safety & Regulatory Compliance
Hexakis(thiourea)dicopper dichloride proper disposal procedures
Hexakis(thiourea)dicopper dichloride proper disposal procedures
When managing coordination complexes such as hexakis(thiourea)dicopper dichloride , standard disposal protocols for simple inorganic salts are fundamentally insufficient. As a Senior Application Scientist, I frequently see laboratories mishandle these materials by treating them either solely as a heavy metal hazard or solely as an organic waste.
This specific dimer— [Cu2(tu)6]Cl2 —presents a dual-threat profile: the heavy metal toxicity of copper combined with the carcinogenic and reproductive hazards of the thiourea ligand. Proper disposal requires an operational understanding of coordination chemistry to safely isolate, neutralize, and route the waste streams.
Here is the comprehensive, self-validating guide to the operational handling and disposal of hexakis(thiourea)dicopper dichloride.
Physicochemical & Hazard Profiling
Before initiating any disposal protocol, you must understand the thermodynamic and toxicological boundaries of the complex. Thiourea acts as a neutral ligand coordinating to the Cu(I) center via its sulfur atom. If this bond is subjected to strong acids or extreme heat, the complex decomposes, releasing highly toxic hydrogen sulfide ( H2S ), sulfur oxides ( SOx ), and nitrogen oxides ( NOx ) [1].
Table 1: Quantitative Data & Hazard Profile
| Property / Hazard Metric | Specification | Operational Implication |
| CAS Number | 15489-72-2 | Primary identifier for manifest routing [1]. |
| Molecular Formula | C6H24Cl2Cu2N12S6 | High sulfur/nitrogen content dictates strict avoidance of oxidative environments. |
| Molecular Weight | 654.7 g/mol | Used for stoichiometric calculations during decomplexation. |
| EPA RCRA Waste Code | U219 (via Thiourea) | Cannot be disposed of as standard aqueous waste; legally mandated as toxic organic waste [2]. |
| Target Organ Toxicity | Thyroid, Reproductive System | Thiourea concentrates in the thyroid, inhibiting hormone production [3]. Strict dermal/inhalation PPE is required. |
| IARC Classification | Group 3 (H351, H361d) | Suspected carcinogen and teratogen [2]. |
Operational Safety & Handling Causality
Do not simply follow PPE guidelines blindly; understand why they are in place.
-
Dermal Protection Causality: Thiourea is readily absorbed through the skin and is a known sensitizer [2]. Because the copper complex can dissociate in sweat (which is slightly acidic), handling the solid powder requires double-gloving with high-breakthrough-time nitrile gloves.
-
Environmental Segregation: Never store this complex near nitric acid or strong oxidizers. The causality here is mechanistic: oxidizers will attack the electron-rich sulfur centers of the thiourea ligands, leading to rapid, exothermic decomposition and the off-gassing of lethal SOx and NOx vapors [3].
Step-by-Step Disposal Methodologies
Depending on your laboratory's scale, you must choose between direct segregation (for analytical-scale waste) or chemical decomplexation (for process-scale volume reduction). Every step below is designed as a self-validating system —meaning the chemistry provides visual or physical feedback to confirm the step was successful.
Method A: Direct Segregation (Analytical Scale: < 1 Liter / < 100g)
For small quantities, breaking the complex is inefficient and introduces unnecessary exposure risks.
-
Segregation: Transfer the solid waste or aqueous solution into a dedicated, chemically compatible High-Density Polyethylene (HDPE) container.
-
Causality: HDPE prevents the leaching of organic solvents and is highly resistant to the slightly acidic nature of dissolved copper salts.
-
-
Incompatibility Check: Ensure the waste carboy contains zero strong acids.
-
Validation: Use a pH strip on the existing waste stream before addition. The pH must be between 5.0 and 8.0.
-
-
Manifest Labeling: Label the container explicitly as: "Hazardous Waste: Toxic Organics and Heavy Metals. Contains: Hexakis(thiourea)dicopper dichloride (RCRA U219, Copper)."
Method B: Chemical Decomplexation & Volume Reduction (Process Scale: > 1 Liter)
If your facility generates large volumes of spent copper-thiourea solutions, disposing of the entire volume as U219 waste is logistically and financially prohibitive. The following protocol breaks the coordination complex, precipitating the copper and leaving a metal-free organic filtrate [4].
-
Preparation: Place the waste vessel in a certified fume hood. Ensure vigorous magnetic stirring.
-
Alkaline Decomplexation: Slowly add 1M Sodium Hydroxide ( NaOH ) dropwise to the solution.
-
Causality: At high alkalinity (pH > 10), hydroxide ions outcompete the thiourea ligands for the copper centers. This breaks the Cu-S coordination bond, forcing the heavy metal to drop out of the organic matrix.
-
Validation: Monitor with a calibrated pH probe. As the pH crosses 10.0, the solution will visually transition from a homogeneous state to a turbid suspension, confirming the precipitation of copper hydroxides/sulfides [4].
-
-
Settling & Filtration: Turn off the stirring and allow the precipitate to settle completely (typically 1–2 hours). Filter the suspension through a 1–20 μm glass microfiber filter.
-
Waste Routing:
-
Retentate (Solid): The filter cake contains the copper. Dispose of this as solid heavy metal waste.
-
Filtrate (Liquid): The liquid contains uncomplexed thiourea. Neutralize this filtrate back to pH 6–8 using dilute Sulfuric Acid ( H2SO4 ).
-
Validation: The pH stabilization at 7.0 confirms the solution is safe for standard U219 hazardous organic liquid collection, completely free of heavy metal contamination [4].
-
Waste Routing Workflow
The following diagram illustrates the logical decision tree and chemical transformations required for compliant disposal.
Figure 1: Decision matrix and chemical workflow for the segregation and decomplexation of copper-thiourea waste.
References
Personal protective equipment for handling Hexakis(thiourea)dicopper dichloride
Personal protective equipment for handling Hexakis(thiourea)dicopper dichloride
Comprehensive Safety and Operational Guide: Handling Hexakis(thiourea)dicopper dichloride
As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as a mechanistic system. When handling complex coordination compounds like Hexakis(thiourea)dicopper dichloride ([Cu₂((NH₂)₂CS)₆]Cl₂), understanding the fundamental chemical causality behind its hazards is non-negotiable.
This compound merges the heavy-metal redox reactivity of Copper(I) with the systemic toxicity of thiourea ligands. Thiourea is a suspected carcinogen and a known thyroid disruptor, while Copper(I) salts are highly toxic to aquatic life and can cause severe, irreversible corneal damage[1][2]. Because this complex presents as a fine, easily aerosolized powder, standard laboratory precautions are insufficient. The protocols below are engineered to create a self-validating barrier between the researcher and the chemical.
Quantitative Risk Profile & Causality
To design an effective safety protocol, we must first quantify the threat. The following table summarizes the physicochemical and toxicological data that dictate our handling procedures.
| Property / Hazard | Value / Classification | Mechanistic Implication for Handling |
| Molecular Weight | 654.7 g/mol [3] | Forms dense dust particles that settle rapidly but are easily disturbed by ambient airflow. |
| Chemical Formula | C₆H₂₄Cl₂Cu₂N₁₂S₆[4] | High sulfur and nitrogen content. Thermal decomposition (>123°C) yields highly toxic SOx, NOx, and hydrogen cyanide gases[5][6]. |
| Thiourea Toxicity | LD₅₀ (Oral, Rat): 125 mg/kg | Highly toxic upon ingestion or inhalation. Ligand dissociation in vivo poses systemic risks, specifically targeting the thyroid. |
| Copper(I) Toxicity | LD₅₀ (Oral, Rat): 140 - 336 mg/kg[1][2] | Causes severe eye damage[2]. Highly toxic to aquatic ecosystems; strictly prohibits drain disposal[1]. |
Mandatory Personal Protective Equipment (PPE) Matrix
Every piece of PPE chosen for handling Hexakis(thiourea)dicopper dichloride serves a specific mechanistic purpose. Do not substitute these requirements.
| PPE Category | Specification | Causality / Mechanistic Reasoning |
| Respiratory Protection | NIOSH N95, FFP3, or Half-mask with P100 particulate filters. | Inhalation bypasses the stratum corneum, allowing thiourea dust to rapidly enter the bloodstream. Standard surgical masks offer zero protection against fine chemical dusts. |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Nitrile or Neoprene (8+ mil). | Thiourea can permeate thin latex. Furthermore, Copper(I) acts as a catalyst that can degrade certain polymer matrices over time. Double gloving ensures a fail-safe barrier. |
| Eye Protection | Snug-fitting, indirect-vented chemical splash goggles. | Copper(I) salts cause severe, irreversible corneal damage[2]. Indirect vents prevent airborne dust from settling into the eyes, which standard safety glasses cannot prevent. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs; disposable Tyvek sleeves. | Prevents electrostatic accumulation and electrostatic discharge (ESD) which could ignite fine organic dusts[5]. Knit cuffs prevent wrist exposure during fume hood operations. |
Operational Workflows & Handling Protocols
Phase 1: Preparation and Weighing
-
Environmental Control: Conduct all open-container handling within a Class II Type B2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm.
-
Static Elimination: Use an anti-static gun (e.g., Zerostat) on the weighing boat. Hexakis(thiourea)dicopper dichloride powder holds static charges, causing violent aerosolization upon transfer.
-
Transfer Mechanics: Use grounded, stainless-steel spatulas. Avoid vigorous pouring to minimize the suspension of respirable particulates.
Phase 2: Solution Preparation
-
Solvent Addition: Always add the solid complex to the solvent, not vice versa. This prevents the toxic powder from being aerosolized by the displaced air from the solvent.
-
Thermal Management: Maintain the reaction flask in a secondary containment tray. Do not heat the complex above 123°C, as the thiourea ligands will undergo thermal oxidative decomposition, releasing toxic fumes[5][6].
Emergency Response & Spill Management
If a spill occurs, the primary threat is dust inhalation and environmental contamination.
-
Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Do not dry sweep , as the mechanical action will aerosolize the toxic complex[7].
-
Neutralization & Absorption: Cover the spill with a damp, inert absorbent (e.g., diatomaceous earth or sand) to suppress dust. Crucial: Avoid using strong oxidizing agents (like bleach), which react violently with thiourea to release toxic gases[8].
-
Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable polyethylene container.
Waste Management & Disposal Plan
-
Aqueous Waste: Solutions containing [Cu₂((NH₂)₂CS)₆]Cl₂ must be collected in dedicated heavy-metal waste carboys. Do not mix with acidic waste streams, as low pH can trigger ligand dissociation and the precipitation of toxic copper sulfides.
-
Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be bagged in 6-mil polyethylene bags, labeled as "Hazardous Waste: Toxic Solid, organic, n.o.s. (Thiourea/Copper complex)" (UN2811)[9], and incinerated by a certified EPA/RCRA facility.
Operational Workflow Diagram
Fig 1: Operational workflow and emergency spill response for Hexakis(thiourea)dicopper dichloride.
References
- Suzhou Vosun Chemical Co.,Ltd. "Copper(2+),hexakis(thiourea)di-, dichloride (8CI)".
- Guidechem. "hexakis(thiourea)dicopper dichloride 15489-72-2 wiki".
- TCI Chemicals. "SAFETY DATA SHEET - Thiourea".
- Fisher Scientific. "SAFETY DATA SHEET - Copper(I) chloride".
- Dharma Trading. "Thiourea Dioxide Safety Data".
- ChemicalBook. "Thiourea | 62-56-6".
- Oxford Lab Fine Chem. "MATERIAL SAFETY DATA SHEET - COPPER (I) CHLORIDE".
- Spectrum Chemical. "SAFETY DATA SHEET - Thiourea".
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- 5. dharmatrading.com [dharmatrading.com]
- 6. Thiourea | 62-56-6 [chemicalbook.com]
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